REACTION_CXSMILES
|
[F:1][C:2]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.O1CCCC1>>[F:1][C:2]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:3]=1[CH2:4][NH2:5]
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Name
|
|
Quantity
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1.35 g
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Type
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reactant
|
Smiles
|
FC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
After the starting material was consumed
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Type
|
ADDITION
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Details
|
treated with potassium bicarbonate to pH 12˜13
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Type
|
EXTRACTION
|
Details
|
Then it was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 316 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |